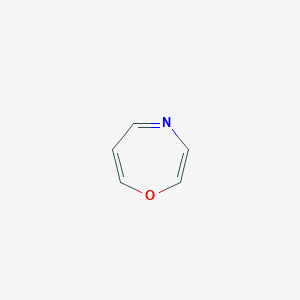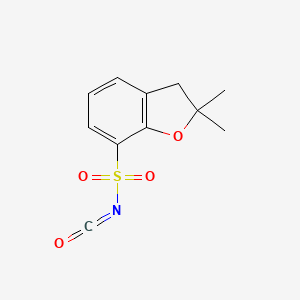![molecular formula C9H13NS B8637177 [1-(thiophen-2-yl)cyclobutyl]methanamine](/img/structure/B8637177.png)
[1-(thiophen-2-yl)cyclobutyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(thiophen-2-yl)cyclobutyl]methanamine is an organic compound that belongs to the class of amines It features a cyclobutyl ring substituted with a thienyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(thiophen-2-yl)cyclobutyl]methanamine typically involves the reaction of a cyclobutyl derivative with a thienyl group and subsequent introduction of the methylamine group. One common method involves the use of cyclobutyl bromide and thienyl lithium, followed by the addition of methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(thiophen-2-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[1-(thiophen-2-yl)cyclobutyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(thiophen-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analogue with only a cyclobutyl ring and an amine group.
Thienylmethylamine: Contains a thienyl group and a methylamine group but lacks the cyclobutyl ring.
Cyclobutylthienylamine: Combines the cyclobutyl and thienyl groups but in a different structural arrangement.
Uniqueness
[1-(thiophen-2-yl)cyclobutyl]methanamine is unique due to its specific combination of a cyclobutyl ring, thienyl group, and methylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
(1-thiophen-2-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C9H13NS/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5,7,10H2 |
InChI Key |
GTUVTTAJTJDQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'-(Tert-butoxycarbonyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-7-carboxylic acid](/img/structure/B8637135.png)






![Methyl {4-[1-(4-iodophenyl)-1,2-dimethylpropyl]phenoxy}(pyridin-2-yl)acetate](/img/structure/B8637188.png)
